molecular formula C11H11N5O B2488682 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine CAS No. 2415519-35-4

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine

Cat. No.: B2488682
CAS No.: 2415519-35-4
M. Wt: 229.243
InChI Key: ZXIFTZASOKKXQC-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine is a heterocyclic compound that features a triazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biomolecular targets, while the azetidine and pyridine rings can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or receptor function by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole itself.

    Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-2-carboxylic acid.

Uniqueness

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIFTZASOKKXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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